molecular formula C6H8O3 B8039154 2,6-Dioxabicyclo[3.2.1]octan-7-one

2,6-Dioxabicyclo[3.2.1]octan-7-one

Cat. No.: B8039154
M. Wt: 128.13 g/mol
InChI Key: WTAHXCRHSVUQDQ-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone compound, characterized by a tetrahydropyran ring fused with an oxirane ring. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dioxabicyclo[3.2.1]octan-7-one can be synthesized through the cationic oligomerization of its monomeric precursor in the presence of an initiator. One common method involves the use of boron trifluoride etherate as an initiator in chloroform at -40°C . This reaction selectively produces a twenty-membered macrocyclic oligoester consisting of alternating tetrahydropyran and ester moieties.

Industrial Production Methods

Industrial production of this compound typically involves large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dioxabicyclo[3.2.1]octan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-7-one primarily involves its ability to undergo ring-opening polymerization. This process is facilitated by the presence of a suitable catalyst, which activates the oxirane ring, leading to the formation of macrocyclic oligoesters. The molecular targets and pathways involved in this process are primarily related to the catalytic activation and subsequent polymerization of the compound .

Comparison with Similar Compounds

2,6-Dioxabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and polymerization characteristics, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,6-dioxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6-5-3-4(9-6)1-2-8-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAHXCRHSVUQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC1OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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